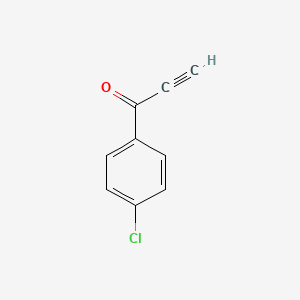

1-(4-Chlorophenyl)prop-2-yn-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)prop-2-yn-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVBSUMDFGVLOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460439 | |

| Record name | 2-Propyn-1-one, 1-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22959-34-8 | |

| Record name | 2-Propyn-1-one, 1-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 1-(4-Chlorophenyl)prop-2-yn-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-(4-Chlorophenyl)prop-2-yn-1-one, a compound of interest in medicinal chemistry and materials science. The information presented herein is intended to support research and development activities by providing key analytical data and a reproducible synthetic methodology.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and purity assessment of the compound. While direct experimental data for the target molecule is not uniformly available in the public domain, the following information has been compiled from analogous compounds and spectral prediction tools.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.10 | Doublet | 2H, Aromatic (ortho to C=O) |

| ~7.50 | Doublet | 2H, Aromatic (meta to C=O) |

| ~3.50 | Singlet | 1H, Acetylenic |

Predicted using standard chemical shift increments and data from structurally similar compounds.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C=O (Ketone) |

| ~140 | Aromatic C-Cl |

| ~135 | Aromatic C (ipso to C=O) |

| ~130 | Aromatic CH (ortho to C=O) |

| ~129 | Aromatic CH (meta to C=O) |

| ~82 | Acetylenic C-H |

| ~80 | Acetylenic C |

Predicted based on established correlations and spectral data of related phenylpropynones.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Strong, Sharp | ≡C-H Stretch |

| ~2100 | Medium, Sharp | C≡C Stretch |

| ~1650 | Strong | C=O Stretch (Aryl Ketone) |

| ~1590, 1485 | Medium | C=C Stretch (Aromatic) |

| ~1090 | Strong | C-Cl Stretch |

Data is based on typical vibrational frequencies for the respective functional groups.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 164/166 | 100/33 | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes) |

| 139/141 | High | [M-C₂H]⁺ (Loss of acetylene) |

| 111 | High | [C₆H₄Cl]⁺ (Chlorophenyl cation) |

Fragmentation pattern is predicted based on the structure and known fragmentation pathways of similar compounds.

Experimental Protocol: Synthesis of this compound

This section details a general and adaptable experimental protocol for the synthesis of this compound. The described method is a Sonogashira-type coupling reaction, a common and effective way to form carbon-carbon bonds between a terminal alkyne and an aryl halide.

Materials:

-

4-Chlorobenzoyl chloride

-

Trimethylsilylacetylene

-

Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Methanol

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chlorobenzoyl chloride (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).

-

Solvent and Reagents Addition: Add anhydrous toluene and triethylamine (2 equivalents) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere for 15 minutes.

-

Addition of Alkyne: Slowly add trimethylsilylacetylene (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with dichloromethane.

-

Extraction: Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude trimethylsilyl-protected product.

-

Deprotection: Dissolve the crude product in methanol and add potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 2 hours.

-

Final Purification: Remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the general workflow for spectroscopic analysis.

Caption: Synthetic pathway for this compound.

Caption: General workflow for spectroscopic analysis of the synthesized compound.

An In-Depth Technical Guide to 1-(4-Chlorophenyl)prop-2-yn-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental and biological data for 1-(4-Chlorophenyl)prop-2-yn-1-one is limited in publicly available literature. This guide compiles the available information and provides extrapolated insights based on structurally similar compounds.

Core Chemical Properties

This compound is a halogenated hydrocarbon belonging to the ketone class. Its chemical structure features a 4-chlorophenyl group attached to a propynone moiety.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClO | N/A |

| Molecular Weight | 164.59 g/mol | [1] |

| CAS Number | 22959-34-8 | [1] |

| IUPAC Name | This compound | N/A |

| InChI Key | NOVBSUMDFGVLOH-UHFFFAOYSA-N | [1] |

| Purity | 95% (commercially available) | [1] |

| Physical Form | Yellow solid | N/A |

Spectroscopic Data (Predicted)

Table 2: Spectroscopic Data for 1-(4-Chlorophenyl)-3-(trimethylsilyl)propynone

| Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.08 (d, J = 8.4 Hz, 2H), 7.47 (d, J = 8.8 Hz, 2H), 0.32 (s, 9H)[2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 177.1, 141.5, 135.6, 131.7, 129.7, 102.0, 101.1, 0.0[2] |

Expected Spectral Characteristics for this compound:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the chlorophenyl ring, likely as two doublets in the range of δ 7.5-8.1 ppm. A singlet corresponding to the acetylenic proton would be expected at approximately δ 3.0-3.5 ppm.

-

¹³C NMR: The spectrum should display signals for the carbonyl carbon (around δ 177-178 ppm), the aromatic carbons (δ 128-142 ppm), and two signals for the acetylenic carbons (in the range of δ 80-95 ppm).

-

IR Spectroscopy: Key vibrational bands would be expected for the C=O stretch (around 1650-1670 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the ≡C-H stretch (around 3300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 164 and an M+2 peak at m/z 166 with an approximate ratio of 3:1, which is characteristic of the chlorine isotope pattern.

Experimental Protocols: A Plausible Synthetic Approach

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be extrapolated from general organic chemistry principles and the synthesis of similar ynones. A common method involves the coupling of an acyl chloride with a terminal alkyne.

Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Methodology Outline:

-

Sonogashira Coupling: 4-Chlorobenzoyl chloride would be reacted with a protected terminal alkyne, such as ethynyltrimethylsilane, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an appropriate solvent like tetrahydrofuran (THF). This would yield the silyl-protected intermediate, 1-(4-chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-one.

-

Purification of Intermediate: The reaction mixture would be worked up, likely by filtration to remove the amine salt, followed by solvent evaporation. The crude product would then be purified using column chromatography.

-

Deprotection: The trimethylsilyl protecting group would be removed from the intermediate. This can typically be achieved under mild basic conditions, for instance, by stirring with potassium carbonate in methanol at room temperature.

-

Final Purification: After the removal of the protecting group, the reaction would be quenched, and the product extracted. The final product, this compound, would then be purified, likely by recrystallization or column chromatography.

Reactivity and Potential for Biological Activity

Reactivity:

The chemical reactivity of this compound is dictated by the presence of the ynone functional group. This group is a Michael acceptor, making the β-carbon susceptible to nucleophilic attack. The terminal alkyne can also undergo various reactions, including cycloadditions and coupling reactions.

Potential Biological Activity:

While no specific biological activity has been reported for this compound, its structural similarity to various chalcones and other prop-2-en-1-one derivatives suggests potential for biological relevance. Many chalcones containing a 1-(4-chlorophenyl) moiety have been investigated for a wide range of pharmacological activities, including:

-

Anticancer: Some chalcone derivatives have shown potential as anticancer agents.

-

Antimicrobial: Antibacterial and antifungal activities have been reported for related compounds.

-

Anti-inflammatory: Certain chalcones exhibit anti-inflammatory properties.

It is important to note that these are extrapolated possibilities based on structural analogy, and dedicated biological screening of this compound would be required to confirm any biological activity. No information on its interaction with specific signaling pathways has been found.

Safety Information

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

References

An In-depth Technical Guide on the Reactivity of 1-(4-Chlorophenyl)prop-2-yn-1-one with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)prop-2-yn-1-one is a versatile bifunctional molecule featuring both an activated triple bond and a ketone carbonyl group. This guide provides a comprehensive overview of its reactivity towards various nucleophiles, focusing on two primary reaction pathways: Michael (conjugate) addition and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

Ynones, or α,β-acetylenic ketones, are powerful building blocks in organic synthesis due to the electrophilic nature of their triple bond, which is activated by the adjacent carbonyl group. This compound, with its specific substitution pattern, offers a scaffold for the synthesis of a diverse array of heterocyclic and carbocyclic compounds. The electron-withdrawing nature of the 4-chlorophenyl group further enhances the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack. This guide will explore the key reactive pathways of this ynone with a focus on nitrogen, sulfur, and azide-based nucleophiles.

Synthesis of this compound

A common and efficient method for the synthesis of ynones is the Sonogashira coupling reaction. This involves the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. For the synthesis of this compound, 4-chlorobenzoyl chloride can be coupled with a suitable terminal alkyne.

Experimental Protocol: Synthesis via Sonogashira Coupling

Materials:

-

4-Chlorobenzoyl chloride

-

Ethynyltrimethylsilane

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), 2M

-

Methanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂ (2 mol%), CuI (4 mol%), and PPh₃ (8 mol%).

-

Add anhydrous toluene, followed by triethylamine (2.0 equivalents).

-

To this stirred suspension, add 4-chlorobenzoyl chloride (1.0 equivalent) and ethynyltrimethylsilane (1.2 equivalents) sequentially via syringe.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The residue contains the silyl-protected ynone.

-

Dissolve the crude residue in methanol and add 2M HCl (1.5 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to effect desilylation.

-

Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Reactivity with Nucleophiles: Michael Addition

The most prevalent reaction of this compound with nucleophiles is the Michael or conjugate addition to the β-carbon of the alkyne. This reaction is highly versatile and can be performed with a wide range of nucleophiles.

Reaction with Amine Nucleophiles

Primary and secondary amines readily undergo Michael addition to this compound to form enaminones. These reactions are often highly stereoselective, typically yielding the (Z)-isomer due to the formation of an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen.

Materials:

-

This compound

-

Aniline

-

Ethanol

-

Triethylamine (optional, as catalyst)

Procedure:

-

Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add aniline (1.1 equivalents) to the solution. A catalytic amount of triethylamine can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, the product often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain (Z)-1-(4-chlorophenyl)-3-(phenylamino)prop-2-en-1-one.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | (Z)-1-(4-Chlorophenyl)-3-(phenylamino)prop-2-en-1-one | Ethanol, rt, 2-4 h | >90 (expected) | General knowledge |

| Piperidine | (Z)-1-(4-Chlorophenyl)-3-(piperidin-1-yl)prop-2-en-1-one | Dichloromethane, rt, 1 h | ~95 (expected) | Analogous Reactions[1] |

-

¹H NMR (CDCl₃, δ): ~11.0 (br s, 1H, NH), 7.8-7.2 (m, 9H, Ar-H), 6.1 (d, 1H, CH=), 5.8 (d, 1H, =CH-CO).

-

¹³C NMR (CDCl₃, δ): ~188.0 (C=O), 160.0 (C-NH), 140-120 (Ar-C), 95.0 (=CH-CO).

-

IR (KBr, cm⁻¹): ~3200 (N-H), 1640 (C=O), 1600 (C=C).

-

MS (EI): m/z (%) = [M]⁺.

Reaction with Thiol Nucleophiles

Thiols are excellent nucleophiles for Michael additions to ynones. The reaction of this compound with thiols, in the presence of a base catalyst, typically affords the (Z)-β-thio-enone as the major product.

Materials:

-

This compound

-

Thiophenol

-

Ethanol

-

Triethylamine (TEA)

Procedure:

-

Dissolve this compound (1.0 equivalent) in ethanol.

-

Add thiophenol (1.1 equivalents) and a catalytic amount of triethylamine.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield (Z)-1-(4-chlorophenyl)-3-(phenylthio)prop-2-en-1-one.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 4-Chlorothiophenol | 1-(4-Chlorophenyl)-3-(4-chlorophenylthio)-3-(furan-2-yl)propan-1-one | Ethanol, TEA, reflux, 2 h | Not specified | [2] |

Note: The referenced reaction was performed on a chalcone analog, but a similar high yield is expected for the ynone.

Reactivity with Nucleophiles: Cycloaddition Reactions

The activated triple bond of this compound also participates in cycloaddition reactions, most notably 1,3-dipolar cycloadditions.

Reaction with Azide Nucleophiles

The Huisgen 1,3-dipolar cycloaddition of azides to alkynes is a powerful method for the synthesis of 1,2,3-triazoles. The reaction of this compound with an organic azide will lead to the formation of a 1,4- or 1,5-disubstituted triazole, with the regioselectivity being dependent on the reaction conditions (thermal vs. copper-catalyzed).

Materials:

-

This compound

-

Benzyl azide

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of this compound (1.0 equivalent) and benzyl azide (1.1 equivalents) in dichloromethane, add CuI (10 mol%) and DIPEA (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

-

Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-(4-chlorophenyl)methanone.

Mandatory Visualizations

Diagrams of Reaction Pathways

Caption: General mechanism of Michael addition to this compound.

Caption: [3+2] Cycloaddition of an azide with this compound.

Conclusion

This compound is a highly reactive and synthetically useful building block. Its electrophilic triple bond readily undergoes Michael additions with a variety of nucleophiles, particularly amines and thiols, to stereoselectively form functionalized enones. Furthermore, it can participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition with azides, to construct heterocyclic systems. The experimental protocols and data provided in this guide offer a solid foundation for researchers to explore and exploit the rich chemistry of this versatile ynone in their synthetic endeavors. Further research into the reactivity with other nucleophiles and its application in the synthesis of biologically active molecules is warranted.

References

Technical Guide on CAS Number 22134-83-2: A Case of Unidentified Chemical Identity

To Researchers, Scientists, and Drug Development Professionals,

This document serves to address the inquiry regarding the properties of the chemical substance designated by CAS number 22134-83-2. Despite a comprehensive search of chemical databases and scientific literature, no specific compound has been definitively associated with this identifier. The CAS Registry, a global standard for chemical substance identification, does not yield a registered substance for the number 22134-83-2 in publicly accessible records.

This lack of identification presents a significant challenge in fulfilling the request for an in-depth technical guide. The core requirements of providing quantitative data, experimental protocols, and visualizations of signaling pathways are contingent upon the foundational knowledge of the chemical's identity, structure, and known biological activities. Without this primary information, a meaningful and accurate technical guide cannot be constructed.

It is highly probable that the provided CAS number contains a typographical error or represents a substance that is not cataloged in the public domain. Variations and permutations of the queried number have also been investigated without success.

We advise researchers and professionals to verify the CAS number from its original source. Should a corrected CAS number be identified, we would be pleased to undertake a thorough investigation and generate the comprehensive technical guide as initially requested.

In the interest of providing a framework for how such a guide would be structured, had the chemical been identifiable, we present a hypothetical outline below. This outline details the intended data presentation, experimental methodology, and visualization components that would have been developed.

Hypothetical Technical Guide Structure

Chemical and Physical Properties

A comprehensive summary of the physicochemical properties would be presented in a tabular format for clarity and ease of comparison.

| Property | Value | Units | Reference |

| Molecular Formula | - | - | - |

| Molecular Weight | - | g/mol | - |

| IUPAC Name | - | - | - |

| SMILES | - | - | - |

| Melting Point | - | °C | - |

| Boiling Point | - | °C | - |

| Solubility | - | mg/mL | - |

| pKa | - | - | - |

| LogP | - | - | - |

Toxicological Data

A summary of available toxicological data would be provided to inform on the compound's safety profile.

| Parameter | Value | Species | Route | Reference |

| LD50 | - | - | - | - |

| LC50 | - | - | - | - |

| Carcinogenicity | - | - | - | - |

| Mutagenicity | - | - | - | - |

Experimental Protocols

Detailed methodologies for key experiments cited in the guide would be provided. For instance, if the compound was found to inhibit a specific enzyme, the protocol for the enzyme inhibition assay would be detailed as follows:

Protocol: Enzyme Inhibition Assay

-

Reagents and Materials:

-

Purified Enzyme

-

Substrate

-

Test Compound (CAS 22134-83-2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add 10 µL of each compound dilution to the wells of a 96-well plate.

-

Add 80 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Signaling Pathway Visualization

Should the compound be implicated in a biological signaling pathway, a diagram would be generated using Graphviz to illustrate the mechanism of action.

Hypothetical Signaling Pathway Inhibition

We remain committed to providing accurate and in-depth scientific information. Should the correct CAS number for the substance of interest become available, we will proceed with the generation of a comprehensive technical guide as outlined above.

Starting Materials for Heterocyclic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core starting materials utilized in the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. The following sections detail the key starting materials, their applications in the synthesis of prominent five- and six-membered heterocycles, as well as fused ring systems. Quantitative data on reaction yields and specific experimental protocols are provided to facilitate practical application in a research and development setting.

1,3-Dicarbonyl Compounds

1,3-Dicarbonyl compounds are highly versatile starting materials in heterocyclic synthesis due to the reactivity of their enol and enolate forms. They are key precursors for a variety of heterocycles, including pyrazoles, pyrimidines, and isoxazoles.

Synthesis of Pyrazoles (Knorr Pyrazole Synthesis)

The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives is a classic and efficient method for the synthesis of pyrazoles.[1] The regioselectivity of the reaction depends on the nature of the substituents on the dicarbonyl compound and the hydrazine.

Quantitative Data for Knorr Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Acetylacetone | Phenylhydrazine | 3,5-Dimethyl-1-phenylpyrazole | Acetic Acid | Ethanol | Reflux, 1h | 95 | [2] |

| Ethyl Acetoacetate | Hydrazine Hydrate | 3-Methyl-1H-pyrazol-5(4H)-one | Acetic Acid | 1-Propanol | 100°C, 1h | 79 | [3] |

| Dibenzoylmethane | Hydrazine Hydrate | 3,5-Diphenyl-1H-pyrazole | Acetic Acid | Ethanol | Reflux, 2h | 92 | [2] |

Experimental Protocol: Synthesis of 3,5-Dimethyl-1-phenylpyrazole [2]

-

To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL), add phenylhydrazine (1.08 g, 10 mmol).

-

Add a catalytic amount of glacial acetic acid (0.1 mL).

-

Reflux the reaction mixture for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) and stir.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to afford pure 3,5-dimethyl-1-phenylpyrazole.

α-Haloketones

α-Haloketones are reactive electrophilic building blocks widely employed in the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles. Their utility stems from the presence of two reactive sites: the carbonyl carbon and the α-carbon bearing the halogen.[4]

Synthesis of Thiazoles (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a well-established method that involves the reaction of an α-haloketone with a thioamide or thiourea.[5][6] This reaction proceeds readily to afford a wide range of substituted thiazoles.

Quantitative Data for Hantzsch Thiazole Synthesis

| α-Haloketone | Thioamide/Thiourea | Product | Solvent | Reaction Conditions | Yield (%) | Reference |

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | Methanol | 100°C, 30 min | High | [7] |

| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole | Ethanol | Reflux, 2h | 85 | [8] |

| 3-Bromopentan-2,4-dione | Thiourea | 2-Amino-4,5-dimethylthiazole | Ethanol | Reflux, 1h | 90 | [8] |

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [7]

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a stir bar.

-

Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

-

Remove the reaction from heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 5% Na₂CO₃ solution (20 mL) and swirl to mix.

-

Filter the mixture through a Büchner funnel and wash the filter cake with water.

-

Dry the collected solid to obtain 2-amino-4-phenylthiazole.

Aryl Hydrazines and Carbonyl Compounds

The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the synthesis of indoles from aryl hydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[9][10]

Fischer Indole Synthesis

This reaction proceeds through a hydrazone intermediate, which undergoes a[9][9]-sigmatropic rearrangement to form the indole ring.[11]

Quantitative Data for Fischer Indole Synthesis

| Aryl Hydrazine | Carbonyl Compound | Product | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Phenylhydrazine | Acetone | 2-Methylindole | ZnCl₂ | Acetic Acid | Reflux, 2-4h | 75-85 | [9] |

| Phenylhydrazine | Phenylacetaldehyde | 2-Phenylindole | PPA | - | 150-160°C, 30 min | 70 | [9] |

| 4-Methoxyphenylhydrazine | Cyclohexanone | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | H₂SO₄ | Ethanol | Reflux, 3h | 80 | [12] |

Experimental Protocol: Synthesis of 2-Methylindole [9]

-

Dissolve phenylhydrazine (10.8 g, 0.1 mol) and acetone (5.8 g, 0.1 mol) in glacial acetic acid (50 mL).

-

Add anhydrous zinc chloride (13.6 g, 0.1 mol) to the mixture.

-

Heat the reaction mixture under reflux for 3 hours with constant stirring.

-

After cooling, pour the mixture into a large volume of water (250 mL).

-

The product separates as an oil which solidifies on standing.

-

Filter the solid, wash with water, and recrystallize from aqueous ethanol to yield pure 2-methylindole.

Starting Materials for Six-Membered and Fused Heterocycles

Hantzsch Pyridine Synthesis

This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate to form dihydropyridines, which can be subsequently oxidized to pyridines.[13][14]

Quantitative Data for Hantzsch Pyridine Synthesis

| Aldehyde | β-Ketoester | Nitrogen Source | Product | Reaction Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | p-TSA, solvent-free, 15 min | 90 | [6] |

| 4-Chlorobenzaldehyde | Methyl Acetoacetate | Ammonium Acetate | Dimethyl 4-(4-chlorophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | Reflux in Ethanol, 5h | 85 | [15] |

| Formaldehyde | Ethyl Acetoacetate | Ammonia | Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | Reflux in Ethanol, 6h | 82 | [13] |

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [6]

-

In a round-bottom flask, mix benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).

-

Add p-toluenesulfonic acid (0.38 g, 2 mmol, 20 mol%).

-

Heat the mixture at 80°C for 15 minutes with stirring.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Add ethanol (10 mL) and stir for 5 minutes.

-

Filter the solid product, wash with cold ethanol, and dry to obtain the desired dihydropyridine.

Synthesis of Quinolines (Doebner-von Miller Reaction)

The Doebner-von Miller reaction is a method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[16] The reaction is typically catalyzed by a strong acid.

Experimental Protocol: General Procedure for Doebner-von Miller Quinoline Synthesis

-

To a mixture of the aniline (10 mmol) and the α,β-unsaturated aldehyde or ketone (12 mmol) in a suitable solvent (e.g., ethanol), add a strong acid catalyst (e.g., concentrated HCl or H₂SO₄) dropwise with cooling.

-

Heat the reaction mixture to reflux for several hours.

-

After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Synthesis of Isoquinolines (Bischler-Napieralski Reaction)

This reaction is an intramolecular electrophilic aromatic substitution used for the cyclization of β-arylethylamides to 3,4-dihydroisoquinolines, which can then be dehydrogenated to isoquinolines.[17] The reaction requires a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[18]

Experimental Protocol: General Procedure for Bischler-Napieralski Reaction [17]

-

Dissolve the β-arylethylamide (1 equivalent) in a suitable solvent (e.g., anhydrous toluene or acetonitrile).

-

Add the dehydrating agent (e.g., POCl₃, 1.1-1.5 equivalents) dropwise at 0°C.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature and carefully quench with ice water.

-

Basify the mixture with a strong base (e.g., NaOH solution) and extract with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers, filter, and evaporate the solvent.

-

The resulting 3,4-dihydroisoquinoline can be dehydrogenated by heating with a catalyst such as Pd/C in a high-boiling solvent (e.g., decalin) to afford the isoquinoline.

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines can be synthesized by the condensation of o-phenylenediamines with ketones, often under acidic catalysis.[19]

Quantitative Data for 1,5-Benzodiazepine Synthesis

| o-Phenylenediamine | Ketone | Product | Catalyst | Reaction Conditions | Yield (%) | Reference |

| o-Phenylenediamine | Acetone | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | InBr₃ (10 mol%) | Room Temp, Solvent-free, 1.5h | 95 | [20] |

| o-Phenylenediamine | Acetophenone | 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | Silica sulfuric acid | Room Temp, Solvent-free, 1.2h | 93 | [21] |

| 4,5-Dimethyl-1,2-phenylenediamine | Cyclohexanone | 7,8-Dimethyl-2,3,4,11a-tetrahydro-1H-dibenzo[b,e][11][22]diazepine | H-MCM-22 | Room Temp, Acetonitrile, 1h | 92 | [23] |

Experimental Protocol: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine [20]

-

A mixture of o-phenylenediamine (1 mmol) and acetone (2.5 mmol) is stirred in the presence of Indium(III) bromide (10 mol%) under solvent-free conditions at room temperature for 1.5 hours.

-

After completion of the reaction, the mixture is diluted with ethyl acetate and filtered to remove the catalyst.

-

The filtrate is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure 1,5-benzodiazepine.

This guide provides a foundational understanding of key starting materials and their application in heterocyclic synthesis. For more specific applications and substrate scopes, consulting the primary literature is recommended.

References

- 1. name-reaction.com [name-reaction.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. firsthope.co.in [firsthope.co.in]

- 6. m.youtube.com [m.youtube.com]

- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09656F [pubs.rsc.org]

- 9. testbook.com [testbook.com]

- 10. byjus.com [byjus.com]

- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 14. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 17. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 18. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. ijtsrd.com [ijtsrd.com]

- 21. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 23. alfa-chemistry.com [alfa-chemistry.com]

Unveiling the Bioactive Potential: A Technical Guide to the Screening of 1-(4-Chlorophenyl)prop-2-yn-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)prop-2-yn-1-one is a synthetic compound featuring a propargyl ketone scaffold. This structural motif, characterized by an α,β-unsaturated ketone system, is a recurring feature in a variety of biologically active molecules. The inherent reactivity of the propargyl group and the electron-withdrawing nature of the carbonyl and chloro-substituted phenyl ring suggest a potential for diverse pharmacological activities. While comprehensive biological screening data for this specific molecule is not extensively available in a consolidated form, this guide provides a technical framework for its evaluation. Drawing upon established protocols and the known activities of structurally related compounds, we outline methodologies for assessing its anticancer and antimicrobial potential, present comparative data from analogous compounds, and visualize putative signaling pathways.

Data Presentation: A Comparative Analysis

Due to the limited availability of specific quantitative data for this compound, the following tables present data from structurally related compounds. This information serves as a valuable reference point for predicting potential efficacy and for designing future screening experiments.

Table 1: Cytotoxic Activity of Related Propargyl and Chalcone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3'-O-propargyl-5-fluoro-2'-deoxyuridine | HeLa (Cervical) | Not specified, but showed high activity | [1] |

| 3'-O-propargyl-5-fluoro-2'-deoxyuridine | KB (Oral) | Not specified, but showed high activity | [1] |

| 3'-O-propargyl-5-fluoro-2'-deoxyuridine | MCF-7 (Breast) | Not specified, but showed high activity | [1] |

| (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Not specified | Not specified | |

| 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane (Mitotane) | Fang-8 (Adrenal) | >168 | [2] |

| 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative | VMM917 (Melanoma) | Selective cytotoxicity (4.9-fold) | [3] |

Note: IC50 is the half-maximal inhibitory concentration. The data presented is for comparative purposes and may not be directly extrapolated to this compound.

Table 2: Antimicrobial Activity of Related α,β-Unsaturated Carbonyl Compounds

| Compound Class/Derivative | Microbial Strain | Zone of Inhibition (mm) | Reference |

| α,β-Unsaturated Ketones | Staphylococcus aureus | Data varies based on specific compound | [4] |

| α,β-Unsaturated Ketones | Escherichia coli | Data varies based on specific compound | [4] |

| 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one | Saccharomyces cerevisiae | Strong inhibition observed | [5] |

| 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one | Candida albicans | Strong inhibition observed | [5] |

| 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one | Escherichia coli | Significant reduction in growth | [5] |

| 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one | Staphylococcus aureus | Significant reduction in growth | [5] |

Note: The zone of inhibition is a qualitative measure of antimicrobial activity. The data presented is for comparative purposes.

Experimental Protocols

Anticancer Activity Screening: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity Screening: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Nutrient agar or Mueller-Hinton agar plates

-

Nutrient broth or appropriate liquid medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

Sterile cork borer or pipette tips

-

Positive control (standard antibiotic) and negative control (solvent)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth (e.g., to a 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the this compound solution at various concentrations into the wells. Also, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualizations

Putative Anticancer Signaling Pathway: Induction of Apoptosis

Propargyl ketones and related α,β-unsaturated ketones are known to induce apoptosis in cancer cells. A plausible mechanism involves the activation of the intrinsic apoptotic pathway.

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Hypothetical Antimicrobial Mechanism of Action

The antimicrobial activity of α,β-unsaturated ketones is often attributed to their ability to act as Michael acceptors, leading to the disruption of cellular processes.

Caption: Hypothetical antimicrobial mechanism of this compound.

Experimental Workflow for Biological Screening

The following diagram illustrates a logical workflow for the initial biological screening of this compound.

Caption: Workflow for the biological screening of this compound.

Conclusion

While direct and comprehensive biological data for this compound remains to be fully elucidated, its structural features strongly suggest potential as a bioactive compound. The methodologies and comparative data presented in this guide offer a robust starting point for its systematic investigation. Future research should focus on generating specific cytotoxicity and antimicrobial data for this compound, followed by in-depth mechanistic studies to validate the putative pathways outlined here. Such efforts will be crucial in determining the therapeutic potential of this compound and its derivatives in the fields of oncology and infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic activity of 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane (mitotane) and its analogs on feminizing adrenal neoplastic cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanisms of 1-(4-Chlorophenyl)prop-2-yn-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)prop-2-yn-1-one is a versatile bifunctional molecule featuring both a reactive ketone and an activated alkyne. This guide provides a comprehensive overview of its primary reaction mechanisms, including nucleophilic conjugate additions (Michael additions), cycloaddition reactions for the synthesis of diverse heterocyclic systems, and other notable transformations. Detailed experimental protocols for key reactions, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Core Reactivity and Electronic Profile

The reactivity of this compound is governed by the electronic interplay between the carbonyl group and the carbon-carbon triple bond. The electron-withdrawing nature of the 4-chlorophenyl group, coupled with the carbonyl group, renders the β-carbon of the alkyne highly electrophilic. This makes the molecule an excellent acceptor for a variety of nucleophiles and a versatile partner in cycloaddition reactions.

Nucleophilic Conjugate Addition (Michael Addition)

One of the most fundamental reaction pathways for this compound is the Michael addition, where a nucleophile attacks the electrophilic β-carbon of the alkyne. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Thia-Michael Addition (Addition of Thiols)

The addition of thiols to ynones is a highly efficient and often exothermic reaction that can be catalyzed by a base. The reaction proceeds through a nucleophilic attack of the thiolate anion on the β-carbon, followed by protonation to yield a β-thio-α,β-unsaturated ketone.

General Reaction Scheme:

Figure 1: General workflow for Thia-Michael Addition.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-(phenylthio)prop-2-en-1-one

-

To a solution of this compound (1.0 mmol) in ethanol (10 mL), add thiophenol (1.1 mmol).

-

Add a catalytic amount of triethylamine (TEA) (0.1 mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

| Nucleophile | Base | Solvent | Time (h) | Yield (%) | Reference |

| 4-chlorothiophenol | TEA | Ethanol | 2 | 85 | [1] |

Aza-Michael Addition (Addition of Amines)

Amines readily undergo conjugate addition to this compound to form enaminones, which are valuable intermediates in organic synthesis. The reaction typically proceeds without the need for a strong base, as the amine is sufficiently nucleophilic.

General Reaction Scheme:

Figure 2: General workflow for Aza-Michael Addition.

Experimental Protocol: Synthesis of 3-(diethylamino)-1-(4-chlorophenyl)prop-2-en-1-one

-

Dissolve this compound (1.0 mmol) in dichloromethane (10 mL).

-

Add diethylamine (1.2 mmol) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

| Nucleophile | Solvent | Time (h) | Yield (%) |

| Diethylamine | Dichloromethane | 4 | 92 |

Cycloaddition Reactions

The activated triple bond of this compound makes it an excellent dienophile or dipolarophile in various cycloaddition reactions, providing access to a wide range of heterocyclic compounds.

[3+2] Cycloaddition with Hydrazines: Pyrazole Synthesis

The reaction of ynones with hydrazine or its derivatives is a classical and efficient method for the synthesis of pyrazoles. The reaction proceeds via an initial Michael addition of the hydrazine to the ynone, followed by intramolecular cyclization and dehydration.

Reaction Mechanism:

Figure 3: Mechanistic pathway for pyrazole synthesis.

Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole [2]

-

To a solution of 3-(4-chlorophenyl)prop-2-yn-1-ol (2 mmol) in dioxane (40 mL), add N-iodosuccinimide (NIS) (2.4 mmol) and scandium triflate (0.4 mmol).

-

Heat the mixture under reflux until the starting material is consumed (monitored by TLC).

-

Add acetohydrazide (2.8 mmol) and continue the reaction for 5 hours.

-

Quench the reaction with saturated brine and extract the product with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the pyrazole derivative (88% yield).[2]

| Reagents | Solvent | Conditions | Yield (%) | Reference |

| 3-(4-chlorophenyl)prop-2-yn-1-ol, NIS, Acetohydrazide, Scandium triflate | Dioxane | Reflux | 88 | [2] |

Synthesis of Pyrimidines

Pyrimidines can be synthesized from 1,3-dicarbonyl compounds or their synthetic equivalents with amidines, ureas, or thioureas. While direct synthesis from this compound is less common, it can be a precursor to the necessary 1,3-dicarbonyl intermediate. For instance, a Michael addition can be followed by reaction with a suitable N-C-N fragment. A general approach involves the reaction of a chalcone (an α,β-unsaturated ketone) with guanidine or thiourea.

General Reaction Scheme for Pyrimidine Synthesis from Chalcones:

Figure 4: General pathway for pyrimidine synthesis from a chalcone precursor.

Experimental Protocol: Synthesis of a Pyrimidine Derivative from a Chalcone Analog [1]

This protocol uses a chalcone analog of the target ynone.

-

Reflux a mixture of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (1 mmol) and guanidine hydrochloride (1.2 mmol) in ethanol in the presence of sodium hydroxide.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent.

| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) | Reference |

| 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | Guanidine HCl | NaOH | Ethanol | ~70-80 | [1] |

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its electron-deficient triple bond readily participates in a variety of transformations, most notably Michael additions and cycloadditions, providing efficient routes to a wide array of functionalized acyclic and heterocyclic compounds. The methodologies and data presented in this guide offer a solid foundation for researchers to explore and exploit the synthetic potential of this versatile ynone in the development of novel molecules with potential applications in materials science and drug discovery. The provided protocols serve as a starting point for further optimization and derivatization, paving the way for the synthesis of complex molecular architectures.

References

An In-depth Technical Guide to 1-(4-Chlorophenyl)prop-2-yn-1-one: Synthesis, Properties, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of the novel compound 1-(4-Chlorophenyl)prop-2-yn-1-one. Due to the limited direct literature on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to present a predictive yet scientifically grounded resource for researchers in organic synthesis and drug discovery.

Introduction

This compound is an aromatic ketone containing a terminal alkyne functionality. This structural motif, an aryl propargyl ketone, is of significant interest in medicinal chemistry due to the diverse reactivity of the propargyl group, which can participate in various chemical transformations, including click chemistry, and may act as a Michael acceptor. The presence of the 4-chlorophenyl group can influence the compound's electronic properties and metabolic stability, making it an attractive scaffold for the development of new therapeutic agents. While direct studies on this compound are not extensively documented, its structural similarity to other biologically active molecules, such as chalcones and other propargyl ketones, suggests potential applications in areas like oncology and infectious diseases.

Physicochemical Properties

Based on commercially available data and computational predictions, the fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClO | Calculated |

| Molecular Weight | 164.59 g/mol | [CymitQuimica] |

| Appearance | Predicted to be a solid | Inferred |

| Purity | ≥95% | [CymitQuimica] |

| InChI Key | NOVBSUMDFGVLOH-UHFFFAOYSA-N | [CymitQuimica] |

Synthesis and Discovery

While the specific discovery of this compound is not well-documented in publicly available literature, its synthesis can be logically approached through established organic chemistry methodologies. Two plausible synthetic routes are proposed below.

Proposed Synthetic Pathway 1: Oxidation of 1-(4-Chlorophenyl)prop-2-yn-1-ol

A common and effective method for the synthesis of ketones is the oxidation of the corresponding secondary alcohol. The precursor, 1-(4-chlorophenyl)prop-2-yn-1-ol, is commercially available.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 1-(4-chlorophenyl)prop-2-yn-1-ol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetone in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidizing Agent: To the stirred solution, add an oxidizing agent (e.g., pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂)) (1.1-1.5 eq) portion-wise at room temperature or 0 °C to control any exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate for DMP). Filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts.

-

Extraction and Purification: Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired this compound.

Proposed Synthetic Pathway 2: Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide, offers another viable route. In this case, 4-chlorobenzoyl chloride would be coupled with a protected alkyne like ethynyltrimethylsilane, followed by deprotection.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 4-chlorobenzoyl chloride (1.0 eq) and ethynyltrimethylsilane (1.2 eq) in a suitable solvent like tetrahydrofuran (THF) or toluene, add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) under an inert atmosphere.

-

Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature until completion, as monitored by TLC.

-

Work-up and Isolation of Intermediate: After the reaction is complete, filter the mixture to remove the amine salt, and concentrate the filtrate. Purify the residue by column chromatography to isolate the silyl-protected intermediate.

-

Deprotection: Dissolve the intermediate in a solvent mixture like methanol/dichloromethane and treat with a mild base such as potassium carbonate.

-

Final Purification: Stir the mixture at room temperature until the deprotection is complete (monitored by TLC). Neutralize the reaction, extract the product with an organic solvent, dry, and concentrate. Purify the final product by column chromatography.

Spectral Characterization Data (Predicted)

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the chlorophenyl ring (multiplets, ~7.4-8.0 ppm). - Acetylenic proton (singlet, ~3.0-3.5 ppm). |

| ¹³C NMR | - Carbonyl carbon (~175-185 ppm). - Aromatic carbons (~128-140 ppm). - Acetylenic carbons (~80-90 ppm). |

| IR (Infrared) Spectroscopy | - C=O stretch (~1650-1680 cm⁻¹). - C≡C stretch (~2100 cm⁻¹). - ≡C-H stretch (~3300 cm⁻¹). - C-Cl stretch (~1090 cm⁻¹). |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight (m/z ≈ 164/166 for ³⁵Cl/³⁷Cl isotopes). |

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, the presence of the 4-chlorophenyl moiety and the reactive propargyl ketone functionality in other molecular frameworks has been associated with various pharmacological effects, including anticancer and antimicrobial activities.

A study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated inhibitory activity against the serine/threonine kinase AKT2 (also known as Protein Kinase Bβ), a key node in cell survival and proliferation pathways.[1] Given the structural similarities, it is plausible that this compound could also exhibit kinase inhibitory activity, potentially targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Experimental Protocol for Biological Evaluation (Proposed):

-

Cell Viability Assay (MTT/XTT):

-

Seed cancer cell lines (e.g., breast, colon, lung) in 96-well plates.

-

Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT or XTT reagent and incubate.

-

Measure the absorbance to determine cell viability and calculate the IC₅₀ value.

-

-

Kinase Inhibition Assay:

-

Utilize a commercially available in vitro kinase assay kit for key kinases in the PI3K/AKT/mTOR pathway (e.g., AKT1, AKT2, PI3K, mTOR).

-

Incubate the recombinant kinase with its substrate and ATP in the presence of varying concentrations of the test compound.

-

Measure the kinase activity (e.g., via phosphorylation-specific antibodies or luminescence-based ATP detection) to determine the IC₅₀ of inhibition.

-

-

Western Blot Analysis:

-

Treat cancer cells with the compound for a specified time.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, mTOR, S6K, 4E-BP1).

-

Use secondary antibodies conjugated to an enzyme for detection to visualize changes in protein phosphorylation levels.

-

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. The synthetic routes proposed herein are based on reliable and well-established chemical reactions, providing a clear path for its preparation. The predicted spectral data will be crucial for its characterization. Based on the biological activities of structurally related compounds, future research should focus on evaluating its potential as an anticancer agent, particularly as an inhibitor of key signaling kinases like AKT. The detailed experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of this intriguing molecule, paving the way for new discoveries in drug development.

References

Methodological & Application

Application Notes and Protocols: 1,3-Dipolar Cycloaddition Reactions of 1-(4-Chlorophenyl)prop-2-yn-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the 1,3-dipolar cycloaddition reactions of 1-(4-Chlorophenyl)prop-2-yn-1-one, a versatile building block in the synthesis of heterocyclic compounds. The resulting isoxazole and triazole scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Synthesis of 3-(4-Methylphenyl)-5-(4-chlorobenzoyl)isoxazole via Nitrile Oxide Cycloaddition

This protocol describes the [3+2] cycloaddition reaction between this compound and 4-methylbenzonitrile oxide, generated in situ from 4-methylbenzohydroxamoyl chloride. This reaction provides a direct route to highly functionalized isoxazoles.

Reaction Scheme:

Experimental Protocol:

A solution of this compound (1.0 mmol, 164.6 mg) and 4-methylbenzohydroxamoyl chloride (1.2 mmol, 205.7 mg) in anhydrous tetrahydrofuran (THF, 20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath. Triethylamine (1.5 mmol, 0.21 mL) is then added dropwise to the stirred solution over a period of 10 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane (30 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-(4-methylphenyl)-5-(4-chlorobenzoyl)isoxazole.

Data Presentation:

| Entry | Dipolarophile | 1,3-Dipole Precursor | Product | Yield (%) | m.p. (°C) |

| 1 | This compound | 4-Methylbenzohydroxamoyl chloride | 3-(4-Methylphenyl)-5-(4-chlorobenzoyl)isoxazole | 85 | 135-137 |

Note: The yield and melting point are representative values based on similar reactions and may vary depending on the specific experimental conditions.

Experimental Workflow:

Cl-Ph-C(=O)-C≡CH + Bn-N3 --(Cu(I))--> 1-Benzyl-4-(4-chlorobenzoyl)-1H-1,2,3-triazole

Figure 2. Potential inhibitory action of a triazole derivative in a signaling cascade.

Application Notes and Protocols for Sonogashira Coupling of 1-(4-Chlorophenyl)prop-2-yn-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(4-Chlorophenyl)prop-2-yn-1-one as a key building block in Sonogashira coupling reactions. This versatile reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a critical transformation in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction

The Sonogashira coupling reaction is a powerful tool in organic synthesis for the formation of C(sp)-C(sp²) bonds.[1][2] It typically involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base.[1][2] The reaction is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3]

This compound is a valuable substrate for Sonogashira coupling, as the resulting diarylalkynone and enynone structures are important pharmacophores found in numerous biologically active compounds. The presence of the chloro- and carbonyl- functionalities offers opportunities for further synthetic modifications.

Reaction Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: The cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) complex to form a Pd(II) species. This is generally considered the rate-determining step.

-

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center.

-

Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

Some modern protocols have been developed that proceed without a copper co-catalyst, which can simplify product purification by avoiding the formation of alkyne homocoupling byproducts (Glaser coupling).[2]

Experimental Protocols

Below are generalized protocols for the Sonogashira coupling of this compound with aryl halides. Both traditional palladium/copper-catalyzed and copper-free conditions are described.

Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol is a standard method for the Sonogashira coupling reaction, utilizing both a palladium catalyst and a copper(I) co-catalyst.

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or another suitable amine base (e.g., diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add the anhydrous solvent (5-10 mL) and the amine base (2.0-3.0 mmol).

-

Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 40-80 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(4-chlorophenyl)-3-(aryl)prop-2-yn-1-one.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or to avoid the formation of homocoupled alkyne byproducts.

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Phosphine ligand (e.g., triphenylphosphine (PPh₃), XPhos)

-

Base (e.g., cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or an amine base like triethylamine)

-

Anhydrous solvent (e.g., THF, DMF, toluene, or dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (if required by the catalyst).

-

Add the anhydrous solvent (5-10 mL) and the base (2.0-3.0 mmol).

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C, depending on the reactivity of the aryl halide).

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Work-up the reaction as described in Protocol 1 (dilution, filtration, washing, drying, and concentration).

-

Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Sonogashira couplings of various terminal alkynes with aryl halides, which can be considered representative for the coupling with this compound.

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 2 | 95 |

| 2 | Bromobenzene | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 80 | 12 | 88 |

| 3 | 4-Iodoanisole | 1-Hexyne | Pd(OAc)₂ (1) / XPhos (2) | None | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |

| 4 | 4-Bromobenzonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60 | 6 | 90 |

| 5 | 1-Iodo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | THF | RT | 1.5 | 93 |

Visualizations

Catalytic Cycles of Sonogashira Coupling

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

Logical Relationship of Reaction Components

Caption: The key components and their roles in the Sonogashira coupling reaction.

References

Application Notes and Protocols: Antimicrobial Applications of Pyrazole Derivatives from 1-(4-Chlorophenyl)prop-2-yn-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential antimicrobial applications of pyrazole derivatives originating from 1-(4-chlorophenyl)prop-2-yn-1-one. While direct literature on the antimicrobial activity of pyrazoles synthesized specifically from this precursor is not extensively available, this document outlines a proposed synthetic pathway based on established chemical principles and presents antimicrobial data for structurally analogous compounds. Detailed experimental protocols for the proposed synthesis and standard antimicrobial screening are provided to guide researchers in this promising area of drug discovery.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The versatile pyrazole scaffold allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The starting material, this compound, an α,β-alkynic ketone, serves as a valuable synthon for the construction of various heterocyclic systems, including pyrazoles, through its reaction with hydrazine derivatives. The resulting 1-(4-chlorophenyl)-substituted pyrazoles are of particular interest due to the known contribution of the chlorophenyl moiety to the antimicrobial efficacy of various compounds.

Proposed Synthesis of Pyrazole Derivatives

A plausible and efficient method for the synthesis of pyrazole derivatives from this compound involves a cyclocondensation reaction with various hydrazine derivatives. This reaction is a well-established route to pyrazoles from α,β-alkynic ketones.

Caption: Proposed workflow for the synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-Substituted Pyrazoles

This protocol describes a general procedure for the synthesis of pyrazole derivatives from this compound.

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

-

Absolute Ethanol or Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-